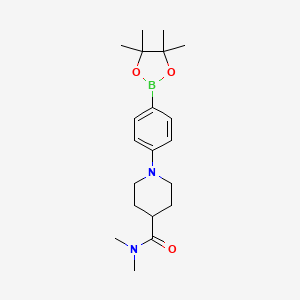
6-Amino-2-chloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine is a compound that belongs to the class of nucleosides. It is a derivative of purine and is often used in organic synthesis. This compound is known for its antiviral properties, making it significant in the biomedical sector.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine typically involves the acetylation of 6-Amino-2-chloropurine riboside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like thiols and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism.
Medicine: Investigated for its antiviral properties, particularly against viruses like hepatitis C and herpes.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
作用機序
The mechanism of action of 6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine involves its incorporation into nucleic acids, disrupting viral replication. It targets viral polymerases, inhibiting their activity and preventing the synthesis of viral RNA or DNA.
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine-9-(2’,3’,5’-tri-O-acetyl-riboside): Another nucleoside with similar antiviral properties.
2-Chloro-adenosine 2’,3’,5’-Triacetate: Shares structural similarities and is used in similar applications
Uniqueness
6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target viral polymerases makes it particularly valuable in antiviral research.
特性
分子式 |
C16H18ClN5O7 |
|---|---|
分子量 |
427.8 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |
InChIキー |
IMTFOTCIQPKKSP-SDBHATRESA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


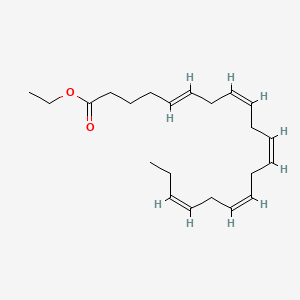
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
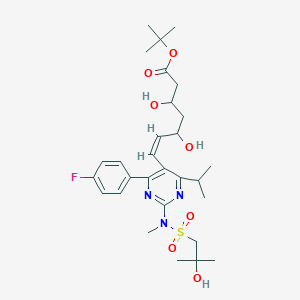
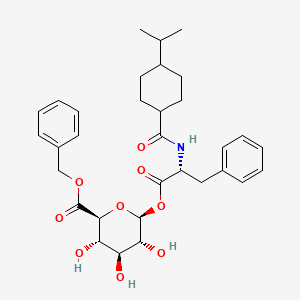
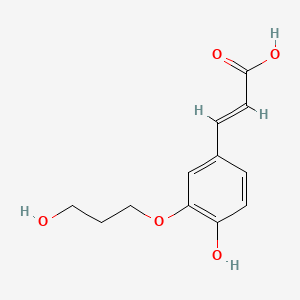
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
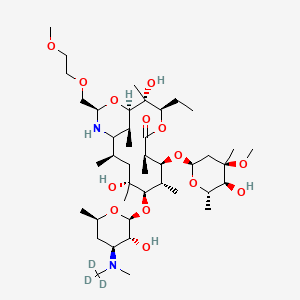

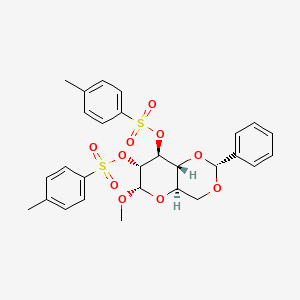
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)

